molecular formula C49H43BrO6 B137158 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide CAS No. 129536-41-0

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Cat. No. B137158
M. Wt: 807.8 g/mol
InChI Key: WEIQDYRDUFADRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aromatic compounds with multiple substituents often involves halogenation, as seen in the preparation of 1,2-bis(trimethylsilyl)benzenes and their subsequent functionalization with bromine . Similarly, the synthesis of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its bromide precursor indicates that halogenated aromatic compounds are key intermediates in the formation of Grignard reagents, which are important in organic synthesis.

Molecular Structure Analysis

The molecular structure of aromatic compounds with substituents can significantly influence their reactivity. For instance, the crystal and molecular structures of bromonium ions were determined by X-ray crystallography, which provided insight into their reactivity with acceptor olefins . Similarly, the structure of lanthanide coordination compounds derived from aromatic carboxylic acids was elucidated, revealing one-dimensional coordination polymers .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is highlighted in several studies. For example, the reaction of bromonium ions with various acceptors involves a preequilibrium dissociation to form a reactive intermediate . The synthesis of 5-benzyloxy-4-methylpent-2-enyl bromides and their reaction with aldehydes mediated by Bi(0) demonstrates the use of brominated intermediates in stereoselective synthesis . Additionally, the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis indicates the versatility of brominated aromatics in forming organometallic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with multiple substituents can be quite diverse. For instance, the photophysical properties of lanthanide complexes derived from aromatic carboxylic acids were studied, showing that the coordinated benzoate ligands serve as efficient light-harvesting chromophores . The safety considerations in the preparation of Grignard reagents from brominated aromatics also highlight the importance of understanding the physical properties, such as the potential for detonation upon heating or loss of solvent .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : “3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide” is used in the synthesis of pyrazole derivatives . These derivatives have been studied for their potential as antimicrobial agents, particularly against drug-resistant bacteria .
  • Results or Outcomes : The synthesized pyrazole derivatives were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

Application in Dendronized Catalysts Preparation

  • Summary of the Application : This compound is used as a poly (aryl ether) dendron in the preparation of dendronized catalysts .
  • Results or Outcomes : The dendronized catalysts prepared using this compound have been used for the Henry reaction, and the Suzuki-Miyaura reaction .

Application in Covalent Organic Frameworks

  • Summary of the Application : A derivative of this compound, 3,5-bis (trifluoromethyl)benzyl, has been used in the synthesis of covalent organic frameworks .
  • Results or Outcomes : The covalent organic frameworks synthesized using this compound have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .

Application in Photoluminescent Materials

  • Summary of the Application : This compound has been used in the synthesis of nearly pure blue photoluminescent polyfluorene .
  • Results or Outcomes : The synthesized polyfluorene gives almost a pure bluish photoluminescence with negligible weak greenish excimer emission around 520 nm even in a thermally annealed thin solid film .

Application in Antibiotic Research

  • Summary of the Application : A derivative of this compound, 3,5-Bis (trifluoromethyl)phenyl, has been used in the synthesis of pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria .
  • Results or Outcomes : The synthesized pyrazole derivatives are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

properties

IUPAC Name

1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H43BrO6/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29H,30-36H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQDYRDUFADRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H43BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474905
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

CAS RN

129536-41-0
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 2
Reactant of Route 2
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 3
Reactant of Route 3
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 4
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 5
Reactant of Route 5
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 6
Reactant of Route 6
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide

Citations

For This Compound
7
Citations
HZ Tang, M Fujiki, ZB Zhang, K Torimitsu… - Chemical …, 2001 - pubs.rsc.org
The first unsymmetrically substituted polyfluorene bearing a bulky poly(benzyl ether) dendron and less bulky 3,6-dioxaoctyl groups in the 9-position was designed and synthesized, …
Number of citations: 46 pubs.rsc.org
M Takahashi, S Hamaguchi, H Ito, T Imae… - Surface and Colloid …, 2004 - Springer
Block copolymers, poly(3,5-bis(3,5-bis(benzyloxy)benzyloxy)benzyl methacrylate-random-methacrylic acid)-block-poly(2-perfluorooctylethyl acrylate) [P(D 3 MA,MAA)-b-PFA], which …
Number of citations: 6 link.springer.com
S Yusa, Y Shimada, T Imae, Y Morishima - Polymer Chemistry, 2011 - pubs.rsc.org
Well-defined amphiphilic diblock copolymers (PAMPS-b-PG2) composed of a hydrophilic linear polyelectrolyte and hydrophobic blocks bearing pendent dendritic moieties was …
Number of citations: 8 pubs.rsc.org
K Tamano, T Tanaka, K Awaga, T Imae… - Macromolecular …, 2006 - Wiley Online Library
A water‐insoluble organic 1,1‐diphenyl‐2‐picrylhydrazyl (DPPH) radical is solubilized in aqueous solutions of aggregates of amphiphilic block copolymers with hydrophobic dendritic …
Number of citations: 11 onlinelibrary.wiley.com
Y Ouchi, Y Morisaki, Y Chujo - Polymer Bulletin, 2007 - Springer
First and second generation chiral dendrimers P-1G1, P-2G1, P-1G2 and P-2G2 containing chiral bisphosphine as a core were synthesized via a reaction of chiral bisphosphine …
Number of citations: 11 link.springer.com
R Koike, Y Katayose, A Ohta, J Motoyoshiya, Y Nishii… - Tetrahedron, 2005 - Elsevier
Poly(benzyl ether) dendrimers containing strongly fluorescent distyrylbenzene cores were synthesized, and their fluorescence and electrochemical properties as well as the action as …
Number of citations: 11 www.sciencedirect.com
N Yoshimura, A Momotake, Y Shinohara… - Bulletin of the …, 2007 - journal.csj.jp
Dendrimers with enediynes at the core and a benzyl ether-type dendron at the surrounding periphery were prepared as pure cis- and trans-isomers. Intramolecular energy-transfer …
Number of citations: 9 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.